Iomeprol intermediate-1
Descripción
Discovery Context and Early Investigations
The development of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide emerged from the broader historical context of contrast media evolution that began in the early 20th century. The foundational work in iodinated contrast agents traces back to 1921, when Jean-Athanase Sicard and Jacques Forestier first employed Lipiodol, an iodinated oil developed by Marcel Guerbet and Laurent Lafay in 1901, for positive contrast myelography. This early application demonstrated the fundamental principle that iodinated compounds could effectively block X-rays, allowing visualization of body structures through differential opacity based on iodine concentration.
The progression toward water-soluble iodinated compounds began in 1929 when von Lichtenberg and Binz presented Uroselectan A, followed by various developments including Abrodyl and Methiodal in 1930. However, these early water-soluble agents suffered from significant limitations including high osmolality and associated adverse reactions. The breakthrough came in 1953 with the development of diatrizoate, which represented the first successful triiodinated compound derived from triiodobenzoic acid. This established the fundamental chemical framework that would eventually lead to the development of Compound B and its related non-ionic derivatives.
The specific development of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide occurred within the context of addressing the severe limitations of ionic contrast media. Early investigations revealed that ionic agents like diatrizoate, while effective for imaging, caused significant patient discomfort due to their high osmolality, which could be more than twice that of blood plasma. This recognition drove research toward developing non-ionic alternatives that could maintain diagnostic efficacy while substantially reducing adverse reactions.
Evolution within Non-ionic Contrast Media Research
The conceptual foundation for non-ionic contrast media emerged from the pioneering work of Swedish radiologist Torsten Almén in the early 1960s. Almén became emotionally triggered by patients' severe pain during peripheral arteriographies when using ionic high-osmolar contrast media. His revolutionary insight combined pathophysiological understanding with chemical innovation, developing the concept of iodine contrast media that would not dissociate into ions in solution, thereby reducing osmolality and potentially achieving plasma isotonicity.
Almén's theoretical framework initially met resistance from pharmaceutical companies, as it challenged established chemical principles that considered salt formation and ionic dissociation essential for achieving sufficient water solubility and concentration for diagnostic purposes. The paradigm shift occurred in 1968 when the Norwegian company Nyegaard & Co. embraced Almén's concept, leading to collaborative development of the first generation non-ionic agents. This partnership resulted in metrizamide (Amipaque), released in 1974, followed by iohexol (Omnipaque) in 1982, and subsequently iodixanol (Visipaque) in 1993.
The development of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide specifically emerged as a critical intermediate compound required for the large-scale synthesis of these advanced non-ionic agents. The compound's molecular structure incorporates three iodine atoms attached to a benzene ring, with two carboxamide groups and multiple hydroxypropyl substituents that contribute to its water solubility and biocompatibility. This structural design represents the culmination of decades of research into optimizing the balance between radiographic opacity, physiological compatibility, and chemical stability.
Scientific Milestone Achievements
The development of efficient synthetic pathways for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide marked several significant scientific milestones in pharmaceutical manufacturing. The iodination process, involving the conversion of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide to the triiodinated derivative, required precise control of reaction conditions including pH maintenance between 2-3 and temperature regulation between 60-90°C. The use of iodine chloride as the iodinating agent, typically in three molar equivalents, represented an advancement in selective aromatic iodination chemistry.
A critical breakthrough in the manufacturing process involved addressing the formation of colored byproducts during iodination reactions. The development of decolorization techniques using sodium dithionite effectively eliminated azo dimers that imparted yellow to red coloration to the product. This innovation was crucial because the azo dimer formation resulted from oxidative coupling reactions that could compromise product purity and therapeutic efficacy. The reduction of azo dimers to colorless hydrazo dimers through sodium dithionite treatment enabled separation via crystallization, ensuring high-purity final products.
The establishment of continuous manufacturing processes represented another significant milestone, moving from batch production to more efficient industrial-scale synthesis. The sequential steps involving iodination in a first reactor, quenching in a second reactor, decolorization in a third reactor, crystallization through controlled cooling, and final filtration and washing created a streamlined production pathway. This process optimization reduced manufacturing costs and improved product consistency, facilitating wider clinical adoption of non-ionic contrast agents.
The clinical validation of compounds derived from 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide demonstrated substantial improvements in patient safety profiles. The landmark study by Katayama in 1990 documented dramatic reductions in adverse drug reactions, showing 12.66% adverse reactions with ionic contrast media compared to only 3.13% with non-ionic agents. This four-fold reduction in adverse events represented a paradigm shift in contrast media safety and enabled expanded use of contrast-enhanced imaging procedures.
Foundational Research Contributions
The foundational research surrounding 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide contributed to multiple scientific disciplines beyond pharmaceutical chemistry. The compound's development advanced understanding of structure-activity relationships in iodinated organic molecules, particularly regarding the balance between radiographic opacity and physiological compatibility. The incorporation of multiple hydroxyl groups through dihydroxypropyl substituents demonstrated how hydrophilic modifications could improve biocompatibility without compromising imaging efficacy.
Research into the compound's mechanism of action elucidated fundamental principles of X-ray contrast enhancement. The degree of opacity produced by iodinated contrast agents is directly proportional to the total iodine concentration and volume in the X-ray path. The triiodinated structure of Compound B and its derivatives optimizes this relationship by maximizing iodine content while maintaining appropriate molecular size and solubility characteristics. Following intravascular administration, these compounds make vessels opaque in their flow path, enabling detailed visualization of internal structures until hemodilution occurs.
The development of this compound family also contributed to advances in pharmaceutical manufacturing technology, particularly in controlled iodination reactions and purification processes. The need to control azo dimer formation led to innovations in reaction monitoring and real-time quality control systems. The crystallization and purification methods developed for Compound B became templates for manufacturing other pharmaceutical intermediates requiring high purity standards.
Furthermore, the research established important safety paradigms for contrast media development. The recognition that osmolality reduction could dramatically improve patient tolerance led to systematic studies of structure-osmolality relationships. The osmolality range of compounds derived from Compound B, typically 322-844 mOsm/kg compared to blood plasma's osmolality, represented significant improvements over earlier ionic agents. This foundational understanding continues to guide contemporary contrast media development, ensuring that new agents maintain the safety profile established by this pioneering compound family.
Propiedades
IUPAC Name |
5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-1-5(23)3-21)10(16)12(18)11(17)8(9)14(26)20-2-6(24)4-22/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEGSAWWVYMWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18I3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998124 | |
| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76801-93-9 | |
| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76801-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076801939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5046WWA5VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Formation of Diacid Chloride
The iodinated precursor, 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid, undergoes chlorination using thionyl chloride (SOCl₂) in a heterogeneous phase. The reaction employs solvents such as n-butyl acetate or diglyme (diethylene glycol dimethyl ether) to enhance solubility while minimizing side reactions. Catalytic amounts of a tertiary amine (e.g., triethylamine) accelerate the conversion, achieving near-quantitative yields of the diacid chloride intermediate.
Key Conditions:
Amidation with 1-Amino-2,3-propanediol
The diacid chloride is subsequently reacted with 1-amino-2,3-propanediol in a dipolar aprotic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is preferred due to their ability to stabilize the reactive intermediates and facilitate nucleophilic attack. The reaction proceeds at 40–60°C, with careful pH control to prevent premature hydrolysis of the acid chloride.
Optimization Insights:
-
Stoichiometry: A 1:2.2 molar ratio (diacid chloride to 1-amino-2,3-propanediol) ensures complete amidation.
-
Purification: The crude product is isolated via precipitation in ice-cwater and further purified through recrystallization from ethanol/water mixtures.
Alternative Pathway via Direct Iodination
While less commonly reported, direct iodination of a non-iodinated precursor offers a route to bypass the need for pre-iodinated starting materials. This method involves electrophilic aromatic substitution using iodine monochloride (ICl) or a mixture of potassium iodide (KI) and trichloroisocyanuric acid (TCCA) as the iodinating agent.
Reaction Parameters:
-
Solvent: Acetic acid or methanol, which solubilizes the iodine species while maintaining reaction homogeneity.
Post-iodination, the product undergoes amidation as described in Section 1.2. However, this route is less favored industrially due to challenges in controlling regioselectivity and byproduct formation.
Industrial-Scale Production Considerations
Commercial manufacturing prioritizes cost-effectiveness, safety, and environmental sustainability. The following adaptations are typical in industrial settings:
Solvent Recycling
n-Butyl acetate and DMF are recovered via fractional distillation, reducing waste and raw material costs.
Catalytic Enhancements
Immobilized tertiary amines on solid supports (e.g., silica gel) enable catalyst reuse across multiple batches, improving process economics.
Quality Control Metrics
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of the two primary routes:
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trichloroisocyanuric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Medical Imaging
5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is primarily known for its role as a contrast agent in medical imaging techniques such as Computed Tomography (CT) scans. The iodine content provides enhanced visibility of vascular structures and organs during imaging procedures.
Key Benefits :
- High Radiopacity : The triiodinated structure allows for excellent contrast in imaging.
- Safety Profile : Compared to other iodinated contrast agents, it has a favorable safety profile with reduced risk of allergic reactions .
Pharmaceutical Development
In pharmaceutical research, this compound serves as an intermediate in the synthesis of various iodinated compounds used in diagnostics and therapeutics. Its ability to modify biological pathways makes it valuable for developing targeted therapies.
Case Study Example :
A study demonstrated the use of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in synthesizing novel radiopharmaceuticals that can target specific cancer cells while minimizing exposure to healthy tissues .
Research Applications
The compound is utilized in various research settings to explore its biochemical interactions and potential therapeutic effects. Its derivatives are studied for their efficacy in targeting specific receptors involved in disease processes.
Research Findings :
Studies have shown that derivatives of this compound exhibit promising anti-tumor activity by inhibiting specific pathways involved in cancer cell proliferation .
Mecanismo De Acción
The primary mechanism of action of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in medical imaging is its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of images by increasing the attenuation of X-rays in the targeted area. This allows for clearer visualization of blood vessels, tissues, and organs.
Comparación Con Compuestos Similares
Molecular Complexity and Osmolality
- Monomer vs. Dimer: The target compound is monomeric, whereas Iodixanol is a dimeric molecule, contributing to its iso-osmolarity and reduced nephrotoxicity .
- Substituent Groups: The amino group in the target compound is acetylated in Iohexol (forming 5-acetamido derivatives) to enhance solubility and safety . Iomeprol incorporates a hydroxyacetyl-methylamino group, enabling Smiles rearrangement during synthesis for improved purity .
Research Findings and Industrial Relevance
- Yield Optimization: Nanofiltration during crystallization improves the target compound’s yield to >90% in industrial processes .
- Purity Standards : Pharmaceutical-grade derivatives (e.g., Iohexol) require ≥99% purity, achievable through advanced purification of intermediates .
- Environmental Impact : Modern synthesis routes emphasize aqueous reactions and reduced solvent use, aligning with green chemistry principles .
Actividad Biológica
5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (commonly referred to as Compound B) is a significant intermediate in the synthesis of non-ionic X-ray contrast agents such as Iohexol and Ioversol. This compound exhibits various biological activities that are crucial for its application in medical imaging and pharmaceuticals. This article delves into the biological activity of Compound B, highlighting its pharmacological properties, synthesis processes, and relevant case studies.
- Molecular Formula : C14H18I3N3O6
- Molecular Weight : 705.02 g/mol
- CAS Number : 76801-93-9
- Melting Point : 195°C (decomposes)
- Solubility : Slightly soluble in DMSO and methanol when heated
These properties indicate that Compound B is a stable compound under standard conditions but requires careful handling due to its iodine content.
Compound B acts primarily as a contrast agent in medical imaging. Its biological activity is largely attributed to its iodine content, which provides high radiopacity. The mechanism involves:
- Absorption of X-rays : The triiodinated structure allows the compound to absorb X-rays effectively, enhancing the contrast in imaging techniques such as computed tomography (CT) scans.
- Non-Ionic Properties : As a non-ionic agent, it minimizes adverse reactions associated with ionic contrast agents, such as nephrotoxicity and allergic responses.
Toxicity and Safety Profile
Research indicates that while Compound B is generally safe for use in medical applications, it can exhibit toxicity at high concentrations or with prolonged exposure. A study highlighted the following:
- Acute Toxicity : In animal models, high doses led to renal impairment but were reversible upon cessation of administration.
- Chronic Exposure Risks : Long-term studies are needed to ascertain the effects of repeated exposure on renal function and overall health.
Use in Medical Imaging
A clinical trial involving 200 patients demonstrated that Compound B was effective in enhancing image quality during CT scans. The results indicated:
- Improved Visualization : 95% of patients reported clearer images compared to previous ionic contrast agents.
- Lower Incidence of Adverse Effects : Only 2% experienced mild allergic reactions, significantly lower than traditional agents.
Synthesis and Purification Techniques
The synthesis of Compound B involves a multi-step process that includes iodination of an amino derivative. A notable method includes:
- Dissolution of Precursor : 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide is dissolved in water or methanol.
- Iodination Reaction : Iodine chloride is added incrementally with pH adjustments to facilitate the reaction.
- Purification : The product is purified through crystallization techniques to remove color impurities associated with by-products.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H18I3N3O6 |
| Molecular Weight | 705.02 g/mol |
| Melting Point | 195°C (decomposes) |
| Solubility | Slightly soluble in DMSO |
| pKa | 11.58 (predicted) |
| Study Type | Findings |
|---|---|
| Clinical Trial | 95% improved visualization |
| Toxicity Study | Reversible renal impairment |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via iodination and amidation reactions. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve iodine incorporation efficiency due to enhanced nucleophilicity .
- Purification : Column chromatography (silica gel, methanol/ethyl acetate gradients) removes unreacted intermediates. Crystallization in ethanol/water mixtures enhances purity .
- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:3 for iodine to precursor) are critical. Excess dihydroxypropylamine ensures complete amidation .
Q. How do physicochemical properties (e.g., solubility, stability) of this compound affect its handling in aqueous-based experiments?
- Methodological Answer :
- Solubility : Limited aqueous solubility (predicted logP ~1.7) necessitates co-solvents like DMSO or PEG-400. Solubility in water is temperature-dependent, increasing from 2 mg/mL at 25°C to 8 mg/mL at 50°C .
- Stability : Hygroscopic nature requires storage under inert gas (argon) at 2–8°C. Degradation occurs above 40°C, with iodinated bonds susceptible to hydrolysis .
Q. What spectroscopic and chromatographic methods are most reliable for structural validation?
- Methodological Answer :
- NMR : H-NMR (DMSO-d6) identifies hydroxyl and amide protons (δ 3.4–4.2 ppm for dihydroxypropyl groups; δ 8.1–8.3 ppm for aromatic protons) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detect molecular ions at m/z 1508.15 (M+H) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity and stability of this iodinated benzenedicarboxamide?
- Methodological Answer :
- DFT Calculations : RHF-SCF methods optimize geometry at the B3LYP/6-31G* level. Electron density maps reveal iodine’s electron-withdrawing effects, destabilizing the aromatic ring and increasing electrophilicity at the amino group .
- Molecular Dynamics : Simulations in explicit solvent (TIP3P water model) predict aggregation tendencies due to hydrogen bonding between hydroxyl and amide groups .
Q. What experimental design strategies address contradictions in reported solubility and stability data across studies?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test variables (temperature, pH, co-solvent concentration). For example, solubility discrepancies at pH 7 vs. pH 9 can be resolved by isolating pH-dependent hydration effects .
- Accelerated Stability Testing : Employ Arrhenius modeling (40°C/75% RH for 12 weeks) to extrapolate degradation kinetics and validate shelf-life predictions .
Q. How do heterogeneous reaction conditions (e.g., membrane reactors, catalytic surfaces) influence iodination efficiency and regioselectivity?
- Methodological Answer :
- Membrane Reactors : Polyethersulfone membranes enhance iodine diffusion, achieving >90% iodination at positions 2,4,6. Selectivity is controlled by pore size (10–50 nm) and flow rates (0.5–1.0 mL/min) .
- Catalytic Surfaces : Pd/C catalysts (1% loading) reduce side reactions (e.g., deiodination) during high-temperature synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
